molecular formula C8H13NO5S B2610547 Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate CAS No. 618397-02-7

Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate

Cat. No.: B2610547
CAS No.: 618397-02-7
M. Wt: 235.25
InChI Key: YAIIVDUIVIJIQG-UHFFFAOYSA-N
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Description

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate (CAS: 1235389-16-8) is a sulfone-containing heterocyclic ester with the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.281 g/mol . Its structure features a tetrahydrothiophene ring oxidized to a 1,1-dioxide (sulfone) at the 3-position, linked to an ethyl oxoacetate group via an amino bridge.

Properties

IUPAC Name

ethyl 2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-2-14-8(11)7(10)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIIVDUIVIJIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate typically involves the reaction of tetrahydrothiophene derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or large-scale chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of ethyl oxoamino acetates with heterocyclic or aromatic substituents. Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Substituent/Ring System Key Features CAS Number Reference
Ethyl (2-oxotetrahydro-3-thienyl)aminoacetate C₉H₁₃NO₄S Tetrahydrothiophene with 2-oxo group Ketone instead of sulfone; reduced polarity and oxidation stability 956361-11-8
Ethyl (1,1-dioxido-3-oxo-benzisothiazol-2-yl)acetate C₁₁H₁₁NO₅S Benzisothiazolone fused to benzene Aromatic system enhances π-π stacking; higher thermal stability 24683-20-3
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate C₇H₁₁NO₅S Thietane (3-membered ring) with sulfone Smaller ring size increases ring strain; potential for unique reactivity 1553141-29-9
Ethyl (2-tert-butyl-thieno[3,4-c]pyrazol-3-yl)aminoacetate C₁₃H₁₉N₃O₃S Thienopyrazole with tert-butyl group Pyrazole introduces hydrogen-bonding sites; tert-butyl enhances lipophilicity 103296-32-8

Physicochemical Properties

  • Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated analogs (e.g., 2-oxotetrahydrothiophene derivative ), improving solubility in polar solvents like DMSO or water.
  • Stability : Sulfones are more oxidation-resistant than sulfides or thiophenes, making the target compound more stable under oxidative conditions than its 2-oxo analog .
  • Melting Points: Sulfone-containing derivatives generally exhibit higher melting points due to stronger intermolecular forces. For example, benzisothiazolone analogs (CAS 24683-20-3) melt above 150°C, whereas non-aromatic analogs like QZ-2847 (CAS 956361-11-8) are oily at room temperature .

Biological Activity

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C16H20N4O6S2
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1324068-27-0

Structural Characteristics

The compound features a tetrahydrothiophene moiety, which contributes to its biological activity. The presence of the dioxo group enhances its reactivity, potentially influencing its interaction with biological targets.

Research indicates that Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate may exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate against Gram-positive and Gram-negative bacteria. The results indicated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent.

Enzyme Inhibition Studies

Another research effort focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The study demonstrated:

Enzyme Target Inhibition Percentage
Lactate Dehydrogenase75%
Carbonic Anhydrase60%

Such inhibition could provide insights into developing anticancer therapies.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate. Current data indicate:

  • Acute Toxicity : LD50 values in animal models suggest moderate toxicity; further studies are needed to establish safe dosage levels.
  • Chronic Exposure : Long-term exposure studies are required to assess potential carcinogenic effects or organ toxicity.

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